2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, other names, and its role or use in the scientific or industrial community.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. It also includes the yield and purity of the final product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties, such as its acidity or basicity, may also be studied.Scientific Research Applications
Chemical Synthesis and Pharmacological Potential
Synthesis of Anticancer Compounds : The compound N-(4-amino-2-methoxyphenyl)acetamide, related to the query chemical, is involved in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a side chain of the anticancer drug Amsacrine. This demonstrates the compound's relevance in the synthesis of pharmacologically active molecules (M. Robin et al., 2002).
Green Synthesis of Dye Intermediates : Catalytic hydrogenation techniques employing novel catalysts have been used for the efficient synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, showcasing the environmental benefits of such processes (Zhang Qun-feng, 2008).
Enzyme Inhibition and Drug Design
- Inhibitory Activities Against Enzymes : A series of compounds including N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide demonstrated inhibition against enzymes like bovine carbonic anhydrase and acetylcholinesterase, indicating the potential for drug design targeting these enzymes (N. Virk et al., 2018).
Pharmacological Research
- Anticancer, Anti-Inflammatory, and Analgesic Activities : Synthesis of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, has shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, suggesting the relevance of these compounds in the development of new therapeutic agents (P. Rani et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes determining appropriate handling and disposal procedures.
Future Directions
This involves proposing further studies that could be conducted on the compound, such as investigating its potential uses or improving its synthesis.
Please note that the availability of this information depends on how much research has been conducted on the compound. For a novel or less-studied compound, some or all of this information may not be available. If you have access to a laboratory and the necessary resources, you could potentially conduct some of these analyses yourself. However, please be aware that this would require a strong background in chemistry and adherence to strict safety protocols.
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-3-26(23,24)14-7-4-12(5-8-14)10-17(20)18-15-11-13(19(21)22)6-9-16(15)25-2/h4-9,11H,3,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGJGWFPQZJDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide |
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